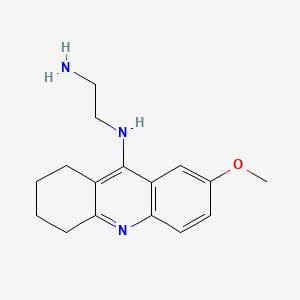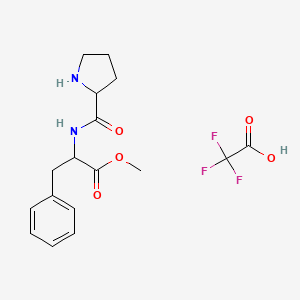
H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used to protect the amino group of the amino acids during the synthesis .
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and sequence fidelity .
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis techniques.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or altered amino acid sequences, which can significantly impact their biological activity and stability .
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis and folding mechanisms. It can also serve as a scaffold for designing new peptides with specific functions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its ability to form disulfide bonds makes it a valuable tool for investigating the role of cysteine residues in protein structure and function .
Medicine
In medicine, this peptide has potential applications in drug development and delivery. It can be used to design peptide-based therapeutics that target specific molecular pathways. Additionally, its stability and ability to form disulfide bonds make it suitable for developing peptide drugs with enhanced stability and bioavailability .
Industry
In the industrial sector, this peptide can be used in the production of biomaterials and as a component in various biotechnological applications. Its ability to form stable structures through disulfide bonds makes it useful in developing materials with specific mechanical and chemical properties .
作用機序
The mechanism of action of this peptide involves its ability to interact with specific molecular targets through its amino acid sequence and structure. The cysteine residues can form disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure. This structure allows the peptide to bind to specific receptors or enzymes, modulating their activity. The peptide can also interact with cellular signaling pathways, influencing various biological processes .
類似化合物との比較
Similar Compounds
- H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- This compound
Uniqueness
This peptide is unique due to its specific sequence and the presence of multiple cysteine residues, which allow it to form stable disulfide bonds. These bonds are crucial for maintaining the peptide’s structure and function. Additionally, the use of DL-amino acids provides the peptide with unique stereochemical properties, which can influence its biological activity and stability .
特性
分子式 |
C158H256N52O48S11 |
|---|---|
分子量 |
4005 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C158H256N52O48S11/c1-77(2)55-96(137(239)204-105(70-261)144(246)191-95(155(257)258)30-20-49-174-158(169)170)192-145(247)106(71-262)203-136(238)92(38-40-114(164)215)189-150(252)111-31-21-50-209(111)119(220)67-179-129(231)97(57-82-33-35-84(213)36-34-82)193-146(248)107(72-263)201-132(234)88(26-13-16-45-160)184-118(219)66-178-128(230)87(28-18-47-172-156(165)166)183-117(218)65-177-127(229)86(25-12-15-44-159)182-116(217)64-175-115(216)63-176-130(232)103(68-259)200-149(251)109(74-265)205-141(243)101(60-121(223)224)196-139(241)100(59-120(221)222)197-147(249)108(73-264)202-134(236)89(27-14-17-46-161)186-133(235)90(29-19-48-173-157(167)168)185-125(227)78(3)181-131(233)93(42-53-268-7)188-135(237)91(37-39-113(163)214)187-138(240)99(58-83-62-171-76-180-83)195-140(242)102(61-122(225)226)198-152(254)123(79(4)211)208-153(255)124(80(5)212)207-142(244)98(56-81-23-10-9-11-24-81)194-148(250)110(75-266)206-151(253)112-32-22-51-210(112)154(256)94(43-54-269-8)190-143(245)104(69-260)199-126(228)85(162)41-52-267-6/h9-11,23-24,33-36,62,76-80,85-112,123-124,211-213,259-266H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,214)(H2,164,215)(H,171,180)(H,175,216)(H,176,232)(H,177,229)(H,178,230)(H,179,231)(H,181,233)(H,182,217)(H,183,218)(H,184,219)(H,185,227)(H,186,235)(H,187,240)(H,188,237)(H,189,252)(H,190,245)(H,191,246)(H,192,247)(H,193,248)(H,194,250)(H,195,242)(H,196,241)(H,197,249)(H,198,254)(H,199,228)(H,200,251)(H,201,234)(H,202,236)(H,203,238)(H,204,239)(H,205,243)(H,206,253)(H,207,244)(H,208,255)(H,221,222)(H,223,224)(H,225,226)(H,257,258)(H4,165,166,172)(H4,167,168,173)(H4,169,170,174) |
InChIキー |
WRANGUAXVMWLKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)

![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)
![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)


![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)


